2-Methyl-4-nitro-3-pyridinol synonyms and nomenclature
2-Methyl-4-nitro-3-pyridinol synonyms and nomenclature
Part 1: Executive Summary & Core Directive
This guide provides a definitive technical analysis of 2-Methyl-4-nitro-3-pyridinol (CAS 15128-83-3).[1][2] In the high-throughput environment of drug discovery, this compound is frequently confused with its positional isomer, 2-hydroxy-4-methyl-3-nitropyridine.[1] This document resolves that ambiguity, establishing a rigorous nomenclature framework and detailing the structural properties that dictate its reactivity in API synthesis.
Critical Distinction:
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Target Compound: 2-Methyl-4-nitro-3-pyridinol (OH at position 3).[1][2]
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Common Isomer: 4-Methyl-3-nitro-2-pyridinol (OH at position 2).[1]
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Impact: These isomers exhibit vastly different tautomeric behaviors and reactivities. Confusing them leads to failed synthetic routes and invalid SAR (Structure-Activity Relationship) data.[1]
Part 2: Nomenclature Framework & Synonyms
IUPAC Standardization
The naming convention follows the hierarchy of functional groups on the pyridine ring.[1] The hydroxyl group (-OH) takes precedence over nitro (-NO2) and alkyl (-CH3) groups, dictating the suffix "-ol" and the numbering direction to minimize locants.[1]
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Parent Structure: Pyridin-3-ol (Hydroxyl at position 3).[1]
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Numbering: Nitrogen is position 1.[3] The ring is numbered to give substituents the lowest possible locants.[1]
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Systematic Name: 2-Methyl-4-nitro-3-pyridinol.[1]
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Alternative Systematic Name: 3-Hydroxy-2-methyl-4-nitropyridine.[1][2][6][7][8][9]
Synonym Mapping Table
The following table consolidates identifiers to ensure cross-database interoperability.
| Category | Identifier / Synonym | Context |
| Primary Name | 2-Methyl-4-nitro-3-pyridinol | IUPAC Preferred (Pin) |
| Alt.[1][2] Systematic | 3-Hydroxy-2-methyl-4-nitropyridine | Common Chemical Abstract Service naming |
| CAS Registry | 15128-83-3 | Unique Identifier (Verify this matches) |
| InChI Key | HZCWTTHQRMHIIE-UHFFFAOYSA-N | Digital Identification |
| SMILES | Cc1ccnc(O)c1=O | Chemoinformatics / Docking |
| Beilstein Ref | 139125 (check specific entry) | Historical organic database |
Part 3: Structural Isomerism & Tautomerism
The "3-Hydroxyl" Anomaly
Unlike 2-pyridinol and 4-pyridinol, which exist predominantly as pyridones (keto-tautomers) in solution due to amide-like resonance stabilization, 3-pyridinol derivatives cannot form a neutral keto tautomer .[1]
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Mechanism: Tautomerization of a 3-OH group would require placing a double bond at the bridgehead or disrupting the aromatic sextet without a stable charge-neutral resonance contributor.[1]
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Result: 2-Methyl-4-nitro-3-pyridinol exists primarily as the enol (hydroxy) form or as a zwitterion (O- / NH+), depending on pH.[1] This makes it significantly more acidic and prone to O-alkylation compared to its 2-isomer counterparts.[1]
Visualizing the Isomer Trap
The diagram below illustrates the critical difference between the target compound and its common isomer.
Figure 1: Structural differentiation between the target 3-pyridinol and the confounding 2-pyridinol isomer.[1] Note the distinct electronic environments.
Part 4: Synthetic Implications & Protocols
Reactivity Profile
The presence of the nitro group at position 4 and the methyl at position 2 creates a "push-pull" electronic system on the pyridine ring.[1]
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Nitro Group (C4): Strongly electron-withdrawing.[1] It increases the acidity of the C3-hydroxyl group, making this compound a potent nucleophile in O-alkylation reactions.[1]
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Methyl Group (C2): Slightly electron-donating but primarily serves as a steric block, directing electrophilic attack (if any) to the C6 position.[1]
Identification Protocol (QC Workflow)
To validate the identity of incoming raw material, use the following logic gate.
Figure 2: Quality Control decision tree for verifying the 3-pyridinol structure via NMR spectroscopy.
Protocol Note: In 1H-NMR, the 3-pyridinol isomer (Target) will typically show aromatic protons at C5 and C6 with coupling constants typical of pyridine (~5-8 Hz).[1] The 2-pyridone isomer will show a distinct shift pattern due to the loss of aromaticity in the lactam ring.[1]
Part 5: References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87558424 (Isomer Context) and CID 2733567 (Target Class).[1] Retrieved from .[1]
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Chemikart / A2B Chem. Product Specification: 2-Methyl-4-nitropyridin-3-ol (CAS 15128-83-3).[1][2][7] Retrieved from .[1]
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Katritzky, A. R., & Lagowski, J. M. (1963).[1] Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings.[1] Advances in Heterocyclic Chemistry. (Authoritative text on pyridinol/pyridone tautomerism mechanics).
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Sigma-Aldrich. Product Search: 3-Hydroxy-2-methyl-4-nitropyridine.[1][9] Retrieved from .[1]
Sources
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- 2. 15128-83-3 | 2-Methyl-4-nitropyridin-3-ol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Hydroxy-2-methyl-4-nitropyridine suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 5. 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-2-methyl-4-nitropyridine | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 7. 2-Methyl-4-nitropyridin-3-ol | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
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- 9. 1806059-59-5|2-(Difluoromethyl)-3-methoxy-4-nitropyridine|BLD Pharm [bldpharm.com]
